吡唑嘧菌胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

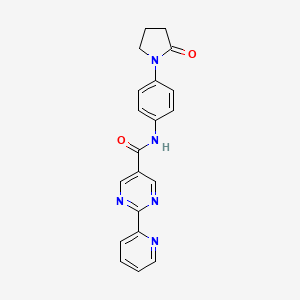

Pyraziflumid is a novel succinate dehydrogenase inhibitor (SDHI) fungicide discovered and developed by Nihon Nohyaku Co., Ltd . It exhibits excellent fungicidal activities against a broad range of plant diseases and has a favorable safety profile for the Integrated Pest Management (IPM) program .

Synthesis Analysis

The synthesis of Pyraziflumid involves the reaction of 3-chloro-2-pyrazine carboxylic acid ester with a trifluoromethylation reagent . Various N-(biphenyl-2-yl)pyrazine-2-carboxamides were synthesized, and their structure–activity relationships were studied. The optimization of the fungicidal performance of the series finally led to the identification of Pyraziflumid .

Molecular Structure Analysis

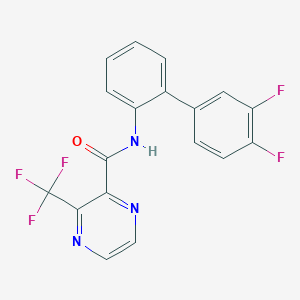

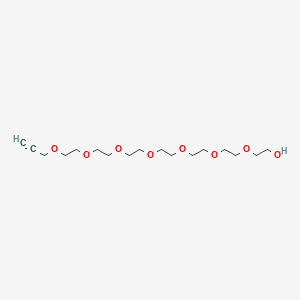

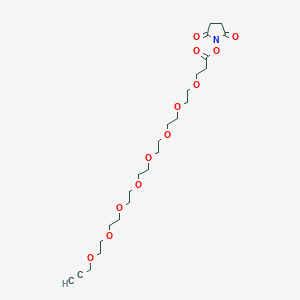

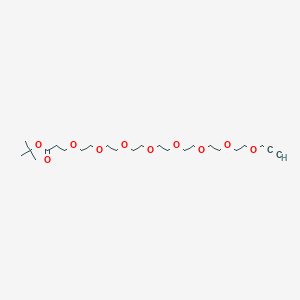

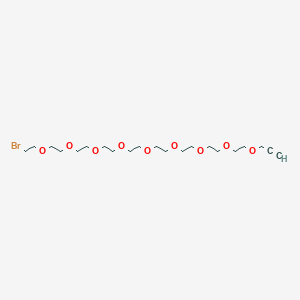

The molecular formula of Pyraziflumid is C18H10F5N3O . It is an SDHI with a unique chemical structure containing the 3-(trifluoromethyl)pyrazine-2-carboxamide group .

Chemical Reactions Analysis

While specific chemical reactions involving Pyraziflumid are not detailed in the sources, it’s known that Pyraziflumid was found by researching the unique chemical derivatives, 3-(trifluoromethyl)pyrazine-2-carboxamides .

科学研究应用

杀菌剂开发

吡唑嘧菌胺是一种由日本农药株式会社发现并开发的新型杀菌剂 {svg_1}. 它对多种植物病害表现出优异的杀菌活性 {svg_2}.

琥珀酸脱氢酶抑制剂 (SDHI)

吡唑嘧菌胺是一种新型琥珀酸脱氢酶抑制剂 (SDHI) {svg_3}. SDHI 是一类抑制琥珀酸脱氢酶的杀菌剂,干扰真菌的能量生产。

害虫综合防治 (IPM) 计划

吡唑嘧菌胺对害虫综合防治 (IPM) 计划具有良好的安全性 {svg_4}. IPM 是一种害虫控制策略,它使用各种互补策略,包括:机械设备、物理设备、遗传、生物、法律、文化管理和化学管理。

预防、残留和治疗活性

吡唑嘧菌胺具有良好的生物学特性,如预防、残留和治疗活性 {svg_5}. 这意味着它可以预防疾病的发生,在施用后长时间保持有效,并且可以治愈已经发生的疾病。

抗雨性

吡唑嘧菌胺具有抗雨性 {svg_6}. 这意味着即使在降雨后它仍然有效,这在降雨量大的地区是一个显著的优势。

广谱活性

吡唑嘧菌胺对子囊菌和担子菌表现出优异的生物活性 {svg_7}. 这意味着它可以控制多种真菌病害,使其成为植物病害管理中的多功能工具。

商业应用

吡唑嘧菌胺于 2018 年在日本注册上市 {svg_8}. 它也于 2018 年在韩国注册,目前正在其他国家开发 {svg_9}. 它已在日本以 PARADE® 20FL(蔬菜)、PARADE® 15FL(水果作物)和 DECIDE® FL(草坪)的名称进行商业化 {svg_10}.

抗性管理

吡唑嘧菌胺被杀菌剂抗性行动委员会 (FRAC) 分类为代码 7 {svg_11}. 这意味着它属于一组抗性发展风险中等至高的杀菌剂。因此,它在农业抗性管理策略中发挥作用。

作用机制

Target of Action

Pyraziflumid is a novel Succinate Dehydrogenase Inhibitor (SDHI) fungicide . Succinate dehydrogenase (SDH) is the primary target of Pyraziflumid . SDH, also known as mitochondrial complex II, is a key enzyme in the tricarboxylic acid cycle and the mitochondrial electron transport chain .

Mode of Action

Pyraziflumid inhibits the activity of succinate dehydrogenase (SDH), thereby disrupting the energy production within the fungal cells . This disruption in energy production leads to the death of the fungal cells, thereby exhibiting its fungicidal activity .

Biochemical Pathways

The inhibition of SDH by Pyraziflumid affects the tricarboxylic acid cycle and the mitochondrial electron transport chain . These are crucial biochemical pathways for energy production within the cell. By inhibiting SDH, Pyraziflumid disrupts these pathways, leading to a lack of energy within the fungal cells, which ultimately leads to their death .

Pharmacokinetics

As a fungicide, it is typically applied externally to plants, where it is absorbed and distributed across the plant tissues to exert its effect .

Result of Action

Pyraziflumid exhibits excellent fungicidal activities against a broad range of plant diseases . It shows excellent biological activity against ascomycete and basidiomycete fungi and exhibits good controlling activity against many diseases in the field .

Action Environment

It is known that pyraziflumid has good biological properties, such as preventive, residual, and curative activity, and rain-fastness . This suggests that it remains effective in various environmental conditions and is resistant to being washed away by rain.

安全和危害

未来方向

Pyraziflumid was registered and launched in Japan in 2018. It was registered in South Korea in 2018 and is now under development in other countries . It is expected to be taken up by plants and move inside the plants. Pyraziflumid has a potential to move through the soil and, therefore, may reach groundwater .

属性

IUPAC Name |

N-[2-(3,4-difluorophenyl)phenyl]-3-(trifluoromethyl)pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10F5N3O/c19-12-6-5-10(9-13(12)20)11-3-1-2-4-14(11)26-17(27)15-16(18(21,22)23)25-8-7-24-15/h1-9H,(H,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKEJMLAPZVXPOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=C(C=C2)F)F)NC(=O)C3=NC=CN=C3C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10F5N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942515-63-1 |

Source

|

| Record name | Pyraziflumid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942515-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyraziflumid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942515631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PYRAZIFLUMID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YE63QDM8XF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(10Z,12S,13R,14S,16S)-7,14-dihydroxy-6,10,12,16-tetramethyl-2,9,15,21-tetraoxo-20-oxa-18-azatetracyclo[14.3.1.14,19.03,8]henicosa-1(19),3,5,7,10-pentaen-13-yl] 3-hydroxy-6-[(4-hydroxy-7-methoxy-2-oxochromen-3-yl)carbamoyl]-4-[(2S,4R,5S,6S)-5-methoxy-4,6-dimethyl-4-nitrosooxan-2-yl]oxypyridine-2-carboxylate](/img/structure/B610288.png)

![5-Chloro-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine](/img/structure/B610291.png)

![Potassium;6-oxo-5-(3-piperidin-1-ylpropylcarbamoyl)-7-propan-2-ylthieno[2,3-b]pyridin-4-olate](/img/structure/B610292.png)